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Compound of Interest

Compound Name:
3-cyclopropyl-5-methyl-1H-

pyrazole

Cat. No.: B1521828 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected Nuclear Magnetic Resonance

(NMR) and Mass Spectrometry (MS) data for 3-cyclopropyl-5-methyl-1H-pyrazole and

experimentally obtained data for a structurally related alternative, 3-tert-butyl-1-methyl-1H-

pyrazol-5-amine. This comparison serves as a validation tool for researchers working with

substituted pyrazoles, a class of heterocyclic compounds prevalent in medicinal chemistry.[1][2]

While direct experimental spectral data for 3-cyclopropyl-5-methyl-1H-pyrazole is not readily

available in the searched literature, this guide constructs an expected data profile based on the

analysis of closely related analogs. This approach allows for a foundational understanding of

the expected spectral characteristics and provides a valuable reference for the validation of

future experimental findings.

Data Presentation: Comparative Analysis
The following tables summarize the expected ¹H NMR, ¹³C NMR, and Mass Spectrometry data

for 3-cyclopropyl-5-methyl-1H-pyrazole alongside the experimental data for 3-tert-butyl-1-

methyl-1H-pyrazol-5-amine. The comparison highlights the influence of the cyclopropyl versus

the tert-butyl substituent on the chemical shifts and fragmentation patterns.
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Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Assignment
3-cyclopropyl-5-methyl-1H-

pyrazole (Expected)

3-tert-butyl-1-methyl-1H-

pyrazol-5-amine

(Experimental)[1]

pyrazole-H4 ~ 5.9 - 6.1 ppm (s) 5.74 ppm (s)

pyrazole-CH₃ ~ 2.2 - 2.4 ppm (s) 3.40 ppm (s, N-CH₃)

cyclopropyl-CH ~ 1.6 - 1.8 ppm (m) -

cyclopropyl-CH₂ ~ 0.6 - 1.0 ppm (m) -

tert-butyl-C(CH₃)₃ - 1.24 ppm (s)

NH (pyrazole) Broad singlet, variable -

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

Assignment
3-cyclopropyl-5-methyl-1H-

pyrazole (Expected)

3-tert-butyl-1-methyl-1H-

pyrazol-5-amine

(Experimental)[1]

pyrazole-C3 ~ 155 - 158 ppm 160.9 ppm

pyrazole-C5 ~ 140 - 143 ppm 130.9 ppm

pyrazole-C4 ~ 104 - 106 ppm 103.7 ppm

pyrazole-CH₃ ~ 11 - 14 ppm 35.6 ppm (N-CH₃)

cyclopropyl-CH ~ 8 - 12 ppm -

cyclopropyl-CH₂ ~ 4 - 8 ppm -

tert-butyl-Cq - 32.4 ppm

tert-butyl-CH₃ - 30.4 ppm

Table 3: Comparative Mass Spectrometry (EI-MS) Data
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Assignment
3-cyclopropyl-5-methyl-1H-

pyrazole (Expected)

(E)-N-(3-(tert-butyl)-1-

methyl-1H-pyrazol-5-yl)-1-

(pyridin-2-yl)methanamine

(Experimental)[2]

Molecular Ion [M]⁺ m/z ~ 122 m/z 242 (as derivative)

Key Fragments
Expected loss of methyl (M-15)

and cyclopropyl (M-41) groups.

Loss of methyl group (m/z 227)

is the base peak.

Experimental Protocols
The following protocols provide a general framework for the synthesis and spectroscopic

analysis of 3-substituted-5-methyl-1H-pyrazoles.

Synthesis of 3-cyclopropyl-5-methyl-1H-pyrazole
This synthesis is based on the common method for pyrazole synthesis involving the

condensation of a β-dicarbonyl compound with a hydrazine.[3]

Reaction Setup: To a solution of acetylacetone (1.0 mmol) in ethanol (10 mL), add

cyclopropylhydrazine hydrochloride (1.0 mmol) and a catalytic amount of a suitable acid

(e.g., a few drops of concentrated HCl).

Reaction Execution: Stir the reaction mixture at room temperature or gentle reflux,

monitoring the progress by Thin Layer Chromatography (TLC).

Work-up and Purification: Once the reaction is complete, neutralize the mixture and remove

the solvent under reduced pressure. The crude product can be purified by column

chromatography on silica gel.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified pyrazole derivative in

about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an

internal standard.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.[4] For ¹H

NMR, typical parameters include a spectral width of 12 ppm, a sufficient number of scans for

a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a spectral

width of 220 ppm and proton decoupling are used.

Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

Ionization: Utilize Electron Impact (EI) ionization at 70 eV.[5][6]

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400)

to observe the molecular ion and key fragment ions.

Experimental Workflow
The following diagram illustrates the logical flow from synthesis to spectroscopic validation.

Synthesis

Spectroscopic Analysis

Data Validation

Starting Materials
(Acetylacetone & Cyclopropylhydrazine) Condensation Reaction Work-up & Purification 3-cyclopropyl-5-methyl-1H-pyrazole

NMR Spectroscopy
(1H, 13C)

Mass Spectrometry
(EI-MS)

Comparison with
Alternative Compound Data Structural Confirmation

Click to download full resolution via product page

Caption: Workflow for the synthesis and spectroscopic validation of 3-cyclopropyl-5-methyl-
1H-pyrazole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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